![molecular formula C21H16N2O2 B12874755 [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-40-2](/img/structure/B12874755.png)
[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is a complex organic compound that features a naphthalene ring, a phenyl ring, and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and functional groups makes it a versatile molecule for synthetic and analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the naphthalene and phenyl groups. The final step involves the formation of the acetic acid moiety.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Naphthalene and Phenyl Groups: The naphthalene and phenyl groups can be introduced through Friedel-Crafts acylation reactions, where the pyrazole ring acts as the nucleophile.
Formation of Acetic Acid Moiety: The final step involves the carboxylation of the intermediate compound to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)propanoic acid
- 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)butanoic acid
- 2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)pentanoic acid
Uniqueness
2-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
70598-40-2 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C21H16N2O2/c24-20(25)13-18-14-23(19-8-2-1-3-9-19)22-21(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-12,14H,13H2,(H,24,25) |
InChI-Schlüssel |
HKKWTHKBRQQKRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
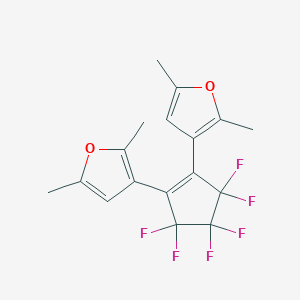
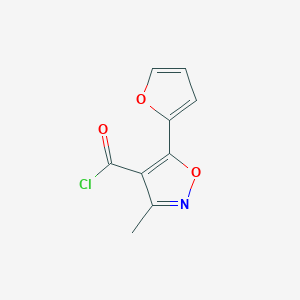
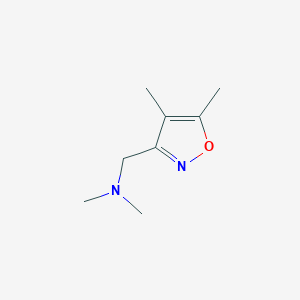
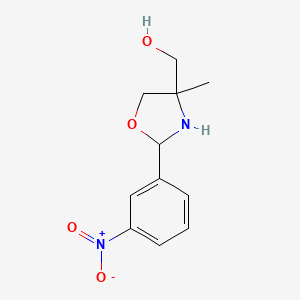
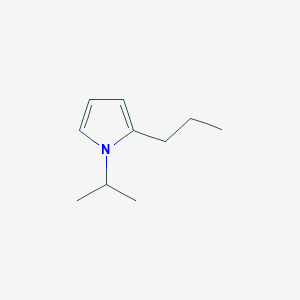
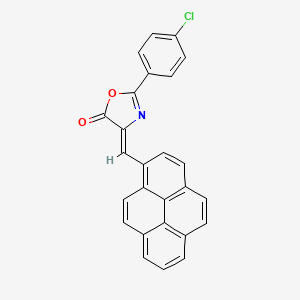
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

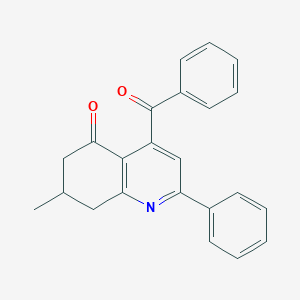

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
